molecular formula C8H9NO3 B180814 1-(Methoxymethyl)-3-nitrobenzene CAS No. 1515-84-0

1-(Methoxymethyl)-3-nitrobenzene

Cat. No.: B180814
CAS No.: 1515-84-0
M. Wt: 167.16 g/mol
InChI Key: AQBJFFGQNRWTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-3-nitrobenzene is an organic compound with the molecular formula C8H9NO3 It consists of a benzene ring substituted with a methoxymethyl group at the first position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(methoxymethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the rate of nitration and to avoid over-nitration. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The methoxymethyl group can be cleaved under acidic conditions to yield the corresponding benzyl alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Acidic conditions, such as hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Reduction of the nitro group: 1-(Methoxymethyl)-3-aminobenzene.

    Cleavage of the methoxymethyl group: 3-nitrobenzyl alcohol.

Scientific Research Applications

1-(Methoxymethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxymethyl group can be cleaved to release methanol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    1-(Methoxymethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

    1-(Methoxymethyl)-2-nitrobenzene: Similar structure but with the nitro group at the second position.

    1-(Methoxymethyl)-3-aminobenzene: The nitro group is reduced to an amino group.

Uniqueness: 1-(Methoxymethyl)-3-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of a methoxymethyl group and a nitro group on the benzene ring provides distinct chemical properties that can be exploited in various research and industrial contexts.

Properties

IUPAC Name

1-(methoxymethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJFFGQNRWTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

60% Oily sodium hydride (0.22 g, 5.5 mmol) was added to methanol (50 ml) under ice-cooling, and after stirring at room temperature for 30 minutes, 4-[4-(benzyloxy)phenoxy]-3-nitrobenzyl chloride (1.00 g, 2.7 mmol) was added thereto, followed by stirring for 3 hours. The reaction solution was poured into water and extracted with ethyl acetate. After drying, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography [eluent; hexane - chloroform (1:1)] to give 1-[4-benzyloxy)phenoxy]-4-(methoxymethyl)-2-nitrobenzene (0.92 g).
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
4-[4-(benzyloxy)phenoxy]-3-nitrobenzyl chloride
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500-milliliter flask equipped with a reflux condenser and a magnetic stirring bar was charged with 17.1 grams (0.1 mole) of 3-nitrobenzyl chloride in 200 milliliters of methanol. To this stirred solution was added 10.8 grams (0.2 mole) of sodium methoxide. Exothermic heating was observed. The reaction mixture was heated to reflux and maintained at reflux for 22 hours. The reaction mixture was then cooled, filtered, and the filtrate was transferred to a separatory funnel wherein it was diluted with 400 milliliters of ethyl acetate and consecutively extracted with 400 milliliters of water and 400 milliliters of saturated brine respectively. The organic phase was separated, dried over magnesium sulfate, and concentrated on a rotary evaporator at 55° C., leaving a brown liquid. The brown liquid was charged to a distillation flask and distilled at a pressure of 2.3 millimeters of mercury. A main fraction (15.1 grams) was collected, said fraction having a boiling point of 118°-120° C. at 2.3 mm Hg pressure. This main fraction was identified by NMR spectroscopy as 1-(methoxymethyl)-3-nitrobenzene.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Methoxymethyl)-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-(Methoxymethyl)-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-(Methoxymethyl)-3-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-(Methoxymethyl)-3-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-(Methoxymethyl)-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.